molecular formula C13H10N2S B2548571 2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile CAS No. 331459-71-3

2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile

Cat. No.: B2548571
CAS No.: 331459-71-3
M. Wt: 226.3
InChI Key: LTJRFGOPDBBDRC-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile typically involves multiple steps, starting with the formation of the indole core. One common synthetic route includes the reaction of 2-methylbenzene-1,3-diamine with thiophene-2-carboxaldehyde under specific conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile has shown potential in various scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: : Explored for its potential therapeutic effects in treating diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of oxidative stress.

Comparison with Similar Compounds

2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile is unique due to its specific structural features and biological activities. Similar compounds include other indole derivatives, which may share some properties but differ in their molecular structures and applications.

List of Similar Compounds

  • Indole-3-carbinol

  • 2-methylindole

  • 5-hydroxyindole

  • 2-thiophenecarboxaldehyde

This compound's unique structure and diverse applications make it a valuable subject of study in various scientific fields. Its potential in medicine and industry continues to be explored, offering promising opportunities for future research and development.

Properties

IUPAC Name

2-methyl-5-(thiophen-2-ylmethylideneamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c1-10-4-5-12(7-11(10)8-14)15-9-13-3-2-6-16-13/h2-7,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJRFGOPDBBDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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